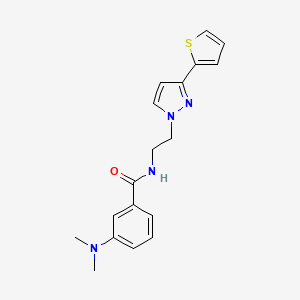

3-(dimethylamino)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

3-(Dimethylamino)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a dimethylamino substituent on the benzene ring and a pyrazole-thiophene moiety linked via an ethylamine group. This compound combines a benzamide scaffold—a common pharmacophore in drug design—with heterocyclic systems (pyrazole and thiophene) known for their electronic and steric versatility.

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4OS/c1-21(2)15-6-3-5-14(13-15)18(23)19-9-11-22-10-8-16(20-22)17-7-4-12-24-17/h3-8,10,12-13H,9,11H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWWCVNCZWAUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Attachment of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.

Formation of the benzamide core: This involves the reaction of the intermediate with benzoyl chloride in the presence of a base.

Introduction of the dimethylamino group: This can be done through nucleophilic substitution using dimethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits several promising biological activities that can be categorized as follows:

Anticancer Activity

Research indicates that compounds with similar structures to 3-(dimethylamino)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide show significant anticancer properties. For instance:

- Mechanism of Action : These compounds often inhibit the mTORC1 pathway and modulate autophagy, which is crucial for cancer cell survival under stress conditions. Studies have demonstrated that certain pyrazole derivatives can reduce mTORC1 activity and increase basal autophagy levels, leading to the accumulation of autophagic markers like LC3-II .

Anti-inflammatory Effects

Compounds containing pyrazole and thiophene moieties have demonstrated strong anti-inflammatory properties:

- Inhibition of COX Enzymes : They inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory response. Some studies report IC50 values in the nanomolar range for related compounds, indicating potent anti-inflammatory activity .

Antimicrobial Properties

The antimicrobial potential of similar pyrazole derivatives has been explored, revealing broad-spectrum activity against various pathogens:

- Mechanisms of Action : These compounds may inhibit bacterial growth through multiple mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key factors influencing SAR include:

- Substituents on the Pyrazole Ring : Variations can significantly affect potency and selectivity against different cancer types.

- Positioning of the Thiophene Moiety : The orientation can influence the compound's interaction with target proteins.

- Functional Groups on Benzamide : Modifications can enhance solubility and metabolic stability .

Case Study 1: mTORC1 Inhibition

A study demonstrated that specific pyrazole derivatives reduced mTORC1 activity and enhanced autophagic flux under nutrient-deprived conditions, suggesting these compounds could serve as novel autophagy modulators with potential anticancer applications .

Case Study 2: Anti-inflammatory Activity

Research has shown that certain derivatives effectively inhibited COX enzymes, leading to reduced inflammation in various models. This highlights their potential therapeutic application in treating inflammatory diseases .

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the dimethylamino group and the heterocyclic rings can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-(dimethylamino)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide with structurally related benzamide derivatives, focusing on three key aspects: structural features, synthetic routes, and pharmacological relevance.

Structural Features

Notes:

- Dimethylamino groups improve solubility and may act as hydrogen bond acceptors, contrasting with the hydroxyl group in or urea in , which serve as hydrogen bond donors.

Pharmacological Relevance

Notes:

- Dimethylamino groups, as seen in antihistamines or antidepressants, could enhance blood-brain barrier penetration compared to polar groups in or .

Biological Activity

The compound 3-(dimethylamino)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, synthesis, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be described as follows:

- Core Structure : The compound features a benzamide moiety, which is substituted with a dimethylamino group and a thiophen-2-yl pyrazole unit.

Synthesis Pathway

The synthesis typically involves the following steps:

- Formation of the Pyrazole Ring : The thiophen-2-yl group is incorporated into the pyrazole ring through a condensation reaction with appropriate precursors.

- Benzamide Formation : The final product is obtained by coupling the dimethylamino group with the ethyl side chain linked to the pyrazole.

The detailed synthetic pathway can vary based on the specific precursors used but generally follows established methods for constructing heterocyclic compounds.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds within this chemical class. For instance:

- Inhibition of EGFR : A related pyrazolyl-s-triazine compound exhibited potent inhibition of epidermal growth factor receptor (EGFR) with an IC50 value of 34.1 nM, demonstrating significant cytotoxic effects on lung cancer cells .

- Apoptosis Induction : The same study reported that the compound enhanced apoptosis in lung cancer cells by 71.6-fold compared to control groups, suggesting that compounds with similar structures may also induce apoptosis through similar mechanisms .

The proposed mechanisms through which these compounds exert their biological effects include:

- Targeting Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cancer cell signaling pathways, leading to reduced proliferation and increased apoptosis.

- Protein Interaction : These compounds may interact with specific proteins that regulate cell cycle progression and survival, thereby enhancing their anticancer efficacy.

Toxicity and Safety Profile

While investigating new compounds, it is crucial to assess their toxicity:

- Acute Toxicity : Compounds similar to this compound have been noted for potential acute toxicity, highlighting the need for thorough safety evaluations before clinical applications .

Table 1: Biological Activity Overview

| Compound Name | Target | IC50 (nM) | Apoptosis Induction | Notes |

|---|---|---|---|---|

| Compound 3i | EGFR | 34.1 | 71.6-fold | Potent anticancer activity |

| Benzamide Derivative | RET Kinase | Not specified | Moderate | Promising lead for cancer therapy |

Case Studies

-

Case Study on EGFR Inhibition :

- A series of pyrazolyl compounds were tested for their ability to inhibit EGFR in lung cancer models. The results indicated significant cytotoxicity and apoptosis induction in treated cells.

- Clinical Implications :

Q & A

Q. What are the key synthetic routes for preparing 3-(dimethylamino)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide?

The compound can be synthesized via multi-step condensation reactions. For example, pyrazole-thiophene intermediates are first prepared by reacting hydrazine derivatives with β-ketoesters or enones under reflux conditions (e.g., using ethanol as a solvent). The benzamide moiety is then introduced via amide coupling, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) or acyl chlorides. Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving yields >70% .

Q. How is the structure of this compound validated experimentally?

Structural confirmation typically involves:

- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks.

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., confirming the thiophene-pyrazole linkage geometry) .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula.

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Common assays include:

- Glucose uptake assays in hepatocytes (e.g., rat hepatocytes stimulated with 10 mM glucose) to evaluate metabolic activity .

- Enzyme inhibition studies (e.g., glucokinase activity) using fluorometric or colorimetric substrates.

- Antimicrobial testing against Gram-positive/negative bacteria via microdilution methods (MIC determination) .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations aid in understanding the electronic properties of this compound?

DFT methods (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity sites. For instance, the dimethylamino group enhances electron density on the benzamide ring, influencing binding to biological targets. These calculations correlate with experimental spectroscopic data (e.g., IR vibrational modes) to validate electronic effects .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Discrepancies (e.g., varying IC₅₀ values in enzyme assays) may arise from:

- Solvent effects : Polar aprotic solvents (e.g., DMSO) can alter compound solubility and conformation.

- Assay conditions : Differences in pH, cofactors, or incubation time affect activity.

- Structural analogs : Substitutions on the pyrazole or thiophene rings (e.g., electron-withdrawing groups) significantly modulate bioactivity. Cross-referencing with SAR studies and meta-analyses is essential .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Catalyst screening : Triethylamine or DMAP improves coupling efficiency in amide formation.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during hydrazine condensation.

- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization eliminates impurities like unreacted thiophene derivatives .

Q. What computational tools predict binding modes of this compound with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like kinases or GPCRs. For example, the benzamide group may form hydrogen bonds with catalytic lysine residues, while the thiophene-pyrazole moiety occupies hydrophobic pockets. Validation via in vitro binding assays (e.g., SPR) is critical .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for moisture-sensitive steps (e.g., acyl chloride formation).

- Characterization : Use combined spectroscopic techniques to resolve structural ambiguities (e.g., NOESY for stereochemistry).

- Bioactivity : Include positive controls (e.g., metformin for glucose uptake assays) to validate experimental setups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.